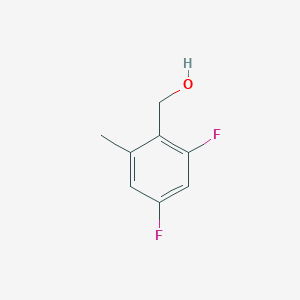

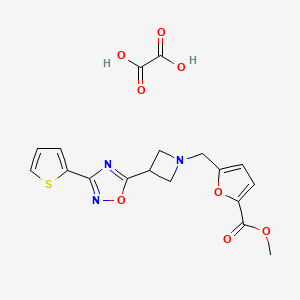

![molecular formula C20H20N2O6 B2700991 N1-(苯并[d][1,3]二噁英-5-基甲基)-N2-((4-羟基色甘-4-基)甲基)草酰胺 CAS No. 1396805-40-5](/img/structure/B2700991.png)

N1-(苯并[d][1,3]二噁英-5-基甲基)-N2-((4-羟基色甘-4-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 4-hydroxychroman-4-ylmethyl group linked by an oxalamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis

While specific chemical reactions involving “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide” are not available, related compounds have shown potent growth inhibition properties against various human cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the bond lengths and angles in the crystal structure of a related compound were found to be normal for these types of compounds .科学研究应用

药物化学中的发现和表征

化合物 N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-((4-羟基色满-4-基)甲基)草酰胺,或其密切相关的衍生物,已在药物化学中得到探索。例如,Kym 等人 (2005) 的一项研究重点关注了作为黑色素浓缩激素受体 1 (MCHr1) 拮抗剂的类似化合物的发现和表征。这些化合物被评估了其在导致肥胖小鼠体重减轻方面的潜力。然而,观察到了不良的血流动力学效应,突出了心血管安全性在药物开发中的重要性 (Kym 等人,2005)。

饮食失调中的作用

涉及类似化合物的另一个研究领域是它们在调节摄食、觉醒、压力和药物滥用中的作用。Piccoli 等人 (2012) 的一项研究调查了各种拮抗剂(包括与 N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-((4-羟基色满-4-基)甲基)草酰胺在结构上相似的拮抗剂)对大鼠强迫性食物消耗和暴饮暴食的影响 (Piccoli 等人,2012)。

生化分析和诊断检测

该化合物的衍生物结构也已用于诊断检测的开发。Pourahmadi 等人 (2000) 讨论了在为沙眼衣原体和淋病奈瑟菌等病原体创建快速、集成且全自动的 DNA 诊断检测中使用类似化合物的用途 (Pourahmadi 等人,2000)。

化学合成和有机化学

在有机化学领域,类似的化合物被合成和表征用于各种应用。Reinaud 等人 (1990) 描述了一个涉及苯甲酸羟基化的过程,这可能与 N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-((4-羟基色满-4-基)甲基)草酰胺衍生物的合成有关 (Reinaud 等人,1990)。

分子结构和药理学

Stefely 等人 (2010) 合成了一系列结构相似的化合物,证明了它们作为癌细胞生长抑制剂的潜力。这项研究表明了此类化合物在药理学应用中的潜力,尤其是在肿瘤学中 (Stefely 等人,2010)。

作用机制

未来方向

Future research could focus on further optimization of these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, these compounds could be used for the significant detection of heavy metal ions via a reliable electrochemical approach .

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6/c23-18(21-10-13-5-6-16-17(9-13)28-12-27-16)19(24)22-11-20(25)7-8-26-15-4-2-1-3-14(15)20/h1-6,9,25H,7-8,10-12H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABDGRCIAIJMKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

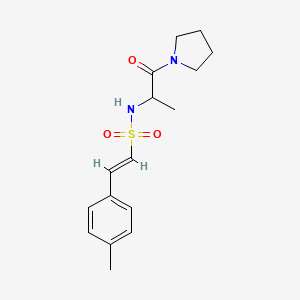

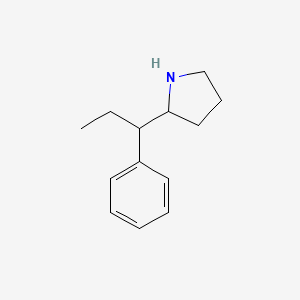

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2700909.png)

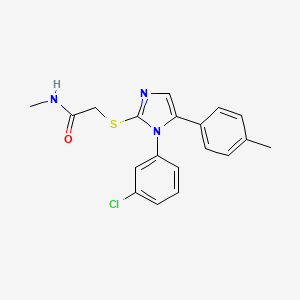

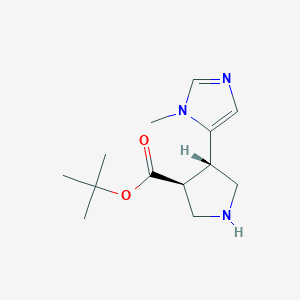

![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)

![4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine](/img/structure/B2700913.png)

![3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2700914.png)

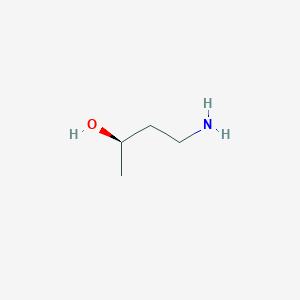

![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)

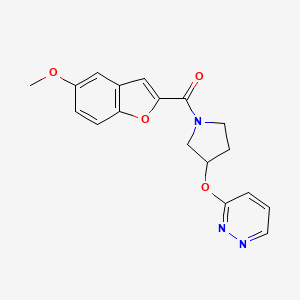

![2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2700920.png)